Fluoromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

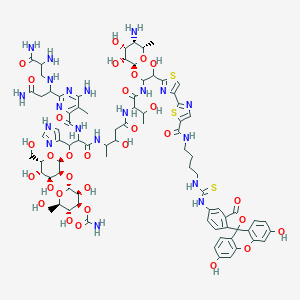

Fluoromycin, also known as this compound, is a useful research compound. Its molecular formula is C80H102N20O31S3 and its molecular weight is 1936 g/mol. The purity is usually 95%.

The exact mass of the compound [(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

DNA Cleavage Activity

FLM retains the DNA-cleaving properties of its parent compounds, TLM S10b and BLM. In vitro experiments with pGEM-3Z plasmid DNA demonstrated:

| Parameter | FLM Activity |

|---|---|

| DNA cleavage efficiency | Concentration-dependent, similar to BLM |

| Mechanism | Oxidative cleavage via metal ion binding |

| Target specificity | Preferential guanine-rich regions |

FLM cleaves DNA by binding to Fe²⁺ or other metal ions, generating reactive oxygen species that induce strand breaks .

Antiproliferative Effects

FLM exhibits cytotoxic activity in human A-253 squamous carcinoma cells, though its potency varies compared to related compounds:

| Compound | IC₅₀ (A-253 cells) | Resistance (C-10E cells) |

|---|---|---|

| BLM A2 | 0.1 µM | 40- to 50-fold |

| TLM S10b | 0.2 µM | 40- to 50-fold |

| FLM | 0.5 µM | 50-fold |

| Liblomycin | 0.5 µM | Not tested |

FLM’s reduced potency compared to BLM and TLM S10b suggests that fluorescein conjugation may sterically hinder target interactions .

Cellular Uptake and Localization

Fluoromycin’s cellular distribution differs significantly between BLM-sensitive (A-253) and resistant (C-10E) cells:

-

A-253 cells :

-

Nuclear fluorescence in >50% of cells.

-

High intracellular concentration (fluorescence intensity = 400 AU).

-

-

C-10E cells :

-

Predominantly cytoplasmic localization.

-

4-fold lower fluorescence intensity (100 AU).

-

Resistance correlates with reduced nuclear accumulation, likely due to efflux mechanisms or altered membrane transport .

Resistance Mechanisms

C-10E cells, a BLM-resistant clone, exhibit cross-resistance to FLM (50-fold) via:

-

Reduced drug accumulation (4-fold lower intracellular FLM).

-

Compartmentalization into cytoplasmic vesicles.

-

Impaired nuclear transport.

Partially revertant C-10E ND cells show intermediate FLM sensitivity and mixed nuclear/cytoplasmic localization .

Comparative Analysis with Fluorinated Analogues

While FLM’s fluorescein tag enhances tracking, its chemical reactivity aligns with BLM/TLM S10b. Key differences include:

| Property | FLM | BLM A2 |

|---|---|---|

| Fluorescence | High (λₑₓ = 495 nm) | Negligible |

| Lipophilicity | Moderate | Low |

| DNA binding kinetics | Slower (steric hindrance) | Rapid |

Research Implications

Propiedades

Número CAS |

1406-76-4 |

|---|---|

Fórmula molecular |

C80H102N20O31S3 |

Peso molecular |

1936 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C80H102N20O31S3/c1-27-51(97-66(99-64(27)84)39(18-48(82)107)90-20-38(81)65(85)116)68(118)98-53(61(40-21-87-26-92-40)127-77-63(57(112)54(109)45(23-101)126-77)128-76-59(114)62(129-78(86)122)55(110)46(24-102)125-76)70(120)93-28(2)42(106)19-49(108)96-52(29(3)103)69(119)100-71(130-75-58(113)56(111)50(83)30(4)123-75)60(115)73-95-41(25-133-73)72-91-22-47(134-72)67(117)88-13-5-6-14-89-79(132)94-31-7-10-35-34(15-31)74(121)131-80(35)36-11-8-32(104)16-43(36)124-44-17-33(105)9-12-37(44)80/h7-12,15-17,21-22,25-26,28-30,38-39,42,45-46,50,52-63,71,75-77,90,101-106,109-115H,5-6,13-14,18-20,23-24,81,83H2,1-4H3,(H2,82,107)(H2,85,116)(H2,86,122)(H,87,92)(H,88,117)(H,93,120)(H,96,108)(H,98,118)(H,100,119)(H2,84,97,99)(H2,89,94,132)/t28?,29?,30-,38?,39?,42?,45-,46+,50+,52?,53?,54+,55+,56+,57-,58+,59-,60?,61?,62-,63-,71?,75-,76+,77-/m0/s1 |

Clave InChI |

AIUYAMGZOLZABQ-PMYHJQRFSA-N |

SMILES |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)CO)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

SMILES canónico |

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC=C(S3)C(=O)NCCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C9=CNC=N9)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)OC(=O)N)O)NC(=O)C1=C(C(=NC(=N1)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |

Sinónimos |

fluoromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.